molecular formula C18H16BrN3O2S B2859886 Benzo[d]thiazol-6-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448079-18-2

Benzo[d]thiazol-6-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2859886
CAS RN: 1448079-18-2
M. Wt: 418.31
InChI Key: PEVBUFBVCAGXQS-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-6-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone” is a chemical compound. It has been mentioned in the context of the design, synthesis, characterization, and analysis of anti-inflammatory properties of novel benzothiazole derivatives .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which could include “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Scientific Research Applications

Anti-mycobacterial Chemotypes

A study by Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as a new anti-mycobacterial chemotype. The research involved the design, synthesis, and biological evaluation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides. Seventeen of these compounds demonstrated potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with minimal inhibitory concentrations (MICs) in the low micromolar range, indicating their promise as anti-tubercular agents with relatively low cytotoxicity. This work contributes to the search for novel therapeutic options for tuberculosis, highlighting the chemical scaffold's potential in drug discovery (Pancholia et al., 2016).

Antimicrobial Activity

Another avenue of research explored the synthesis and antimicrobial activity of new pyridine derivatives. Patel et al. (2011) utilized 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare compounds that were tested for their in vitro antimicrobial activity. This study found variable and modest activity against selected bacterial and fungal strains, further expanding the potential applications of benzo[d]thiazol compounds in addressing antimicrobial resistance (Patel et al., 2011).

Molecular Docking Studies

Research on novel (E)-(4-(2-(benzo[d]thiazol-2-yl)hydrazono)methyl-2,6-diphenylpiperidin-1-yl)(phenyl)methanone derivatives by Rajaraman et al. (2015) involved molecular docking studies to understand the binding modes and orientations of these compounds in the active site of target receptors. This study not only highlighted the compounds' antimicrobial activity but also provided insights into their potential mechanism of action, facilitating the design of more potent molecules (Rajaraman et al., 2015).

properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S/c19-14-2-1-7-20-17(14)24-13-5-8-22(9-6-13)18(23)12-3-4-15-16(10-12)25-11-21-15/h1-4,7,10-11,13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVBUFBVCAGXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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